3-Amino-5-cyanopicolinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-amino-5-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-2-4-1-5(9)6(7(11)12)10-3-4/h1,3H,9H2,(H,11,12) |
InChI Key |
NCZKEABNGLUBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 3 Amino 5 Cyanopicolinic Acid
Strategic Approaches for the Construction of the 3-Amino-5-cyanopicolinic Acid Core
The synthesis of highly substituted picolinic acids like this compound often requires sophisticated strategies that allow for the precise installation of multiple functional groups on the pyridine (B92270) ring. Multi-component reactions and advanced catalytic systems represent powerful tools in this endeavor.
Multi-component Reaction Pathways for Picolinate (B1231196) and Picolinic Acid Derivatives
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. semanticscholar.org The synthesis of substituted picolinates, precursors to picolinic acids, can be achieved through a one-pot condensation of aldehydes, methyl ketones, malononitrile, and ammonium (B1175870) acetate. semanticscholar.org This approach is particularly attractive for generating a library of substituted 2-amino-3-cyanopyridine (B104079) derivatives.
A notable MCR for the synthesis of picolinate and picolinic acid derivatives involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl pyruvate), and an ammonium source (such as ammonium acetate). nih.govrsc.org This reaction proceeds through a cascade of intermediates, including a Knoevenagel condensation product and a Michael addition acceptor, ultimately leading to the formation of a highly functionalized pyridine ring. nih.gov The versatility of this method allows for the incorporation of various substituents on the pyridine core by simply changing the starting aldehyde.
| Reactants | Product Type | Key Features |
| Aldehyde, Malononitrile, β-Ketoester, Ammonium Acetate | Substituted Picolinates | One-pot synthesis, high atom economy, structural diversity. nih.govrsc.org |
| Aldehyde, Methyl Ketone, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine derivatives | Microwave-assisted, solvent-free conditions, high yields. semanticscholar.org |
Advanced Catalytic Systems in Picolinic Acid Synthesis
The efficiency and selectivity of picolinic acid synthesis can be significantly enhanced by the use of advanced catalytic systems. Heterogeneous catalysts, in particular, offer advantages in terms of easy separation and reusability. researchgate.net
Metal-Organic Frameworks (MOFs) have emerged as promising catalysts for the synthesis of picolinate and picolinic acid derivatives. For instance, a zirconium-based MOF, UiO-66(Zr)-N(CH2PO3H2)2, has been demonstrated to be an effective heterogeneous catalyst in the multi-component synthesis of picolinates. nih.govrsc.org The porous nature and the presence of acidic sites within the MOF structure facilitate the reaction cascade. nih.gov
Iron-catalyzed [2+2+2] cycloaddition reactions of diynes and cyanamides provide an atom-efficient and regioselective route to highly substituted 2-aminopyridines. nih.govacs.org This methodology allows for the construction of the pyridine ring with an amino group at the 2-position, a key feature of the target molecule.
| Catalyst System | Reaction Type | Advantages |
| UiO-66(Zr)-N(CH2PO3H2)2 | Multi-component synthesis of picolinates | Heterogeneous, reusable, high yields. nih.govrsc.org |
| Iron-based catalysts | [2+2+2] Cycloaddition of diynes and cyanamides | High atom economy, regioselective formation of 2-aminopyridines. nih.govacs.org |
Regioselective Introduction and Modification of Key Functional Groups
The precise installation of the amino and cyano groups at the C3 and C5 positions of the picolinic acid core is crucial. This requires regioselective functionalization strategies.
Amination Strategies in Pyridine Ring Functionalization
Direct amination of pyridine rings can be challenging. However, several methods have been developed to achieve this transformation. One approach involves the amination of pyridine N-oxides. For instance, a process for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an ammonium surrogate has been developed. nih.gov This method allows for the introduction of an amino group under mild conditions.
Another strategy involves the use of palladium-catalyzed cross-coupling reactions. The amination of polychloropyrimidines, a related nitrogen-containing heterocycle, has been achieved with high regioselectivity using palladium catalysts with specific phosphine (B1218219) ligands. nih.gov Such methods could potentially be adapted for the amination of appropriately substituted pyridine precursors.
Cyanation Methodologies in Pyridine Ring Functionalization
The introduction of a cyano group onto a pyridine ring can be accomplished through various methods. Electrochemical oxidative C-H cyanation offers a direct approach. For example, imidazo[1,2-a]pyridines have been successfully cyanated at the C3 position using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source under electrochemical conditions. researchgate.net
For pyridine rings bearing leaving groups, nucleophilic substitution with a cyanide source is a common strategy. The regioselective α-cyanation of unprotected alicyclic amines has been achieved through the in situ generation of imines followed by the addition of TMSCN. nih.govchemistryviews.org While not directly on a pyridine ring, this demonstrates the feasibility of cyanation adjacent to a nitrogen atom.
Comprehensive Derivatization and Functional Group Interconversions of this compound
The presence of three distinct functional groups—a carboxylic acid, an amino group, and a cyano group—on the this compound scaffold allows for a wide range of derivatization and functional group interconversions.
The carboxylic acid group can be converted into esters, amides, or other carboxylic acid derivatives using standard synthetic methodologies. fiveable.me Esterification can be achieved by reaction with alcohols in the presence of an acid catalyst or using reagents like trimethylchlorosilane in methanol. mdpi.com Amide formation can be accomplished by coupling with amines using activating agents.
The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. The synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines showcases the derivatization of an amino group on a substituted pyridine ring. mdpi.com
The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The conversion of substituted cyanoacetic esters to amino acids demonstrates the transformation of a cyano group into a carboxylic acid and an amino group. researchgate.net
| Functional Group | Derivatization/Interconversion | Reagents and Conditions |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst or TMSCl/Methanol mdpi.com |
| Amide Formation | Amine, Coupling agents | |
| Amino Group | Acylation | Acyl chlorides, Anhydrides |
| N-Arylation | Aryl halides, Palladium catalyst | |
| Cyano Group | Hydrolysis to Carboxylic Acid | Acid or base catalysis |
| Reduction to Amine | Catalytic hydrogenation |
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing cyano and carboxylic acid groups. This electronic nature makes the ring particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, while generally rendering it unreactive towards electrophilic aromatic substitution.
Nucleophilic aromatic substitutions on pyridine derivatives are well-established reactions. youtube.com The mechanism typically proceeds through an addition-elimination pathway, where a nucleophile attacks the electron-poor carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity is disrupted in this step but is restored upon the expulsion of a leaving group. youtube.com In the context of this compound, any potential leaving groups at positions ortho or para to the activating cyano group would be highly susceptible to displacement. While specific examples for this exact molecule are not prevalent, the principle is demonstrated in the reactions of other activated halopyridines, which readily react with nucleophiles like amines. youtube.com Computational studies on related systems have also shown that many such reactions may proceed through a concerted one-step displacement mechanism rather than the classical two-step process. nih.gov
Conversely, electrophilic substitution on the pyridine ring is significantly more challenging due to the ring's low electron density. The amino group at the 3-position is an activating group and directs ortho- and para-, but its influence is largely negated by the powerful deactivating effects of the cyano and carboxyl groups, as well as the ring nitrogen itself.
Redox Transformations of the Amino and Cyano Functional Groups
The amino and cyano groups of this compound are amenable to a range of oxidation and reduction reactions, providing pathways to further functionalize the molecule.
Oxidation of the Amino Group: The oxidation of aromatic amines can be complex, but it offers a route to introduce nitrogen in higher oxidation states. A kinetic and mechanistic study on the oxidation of 3-aminopyridine (B143674) by peroxomonosulfuric acid (PMSA) revealed that the mechanism involves a nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen of the PMSA species. researchgate.net This suggests that the amino group in this compound could potentially be oxidized to a nitroso or nitro group under controlled conditions with suitable oxidizing agents.
Reduction of the Cyano Group: The cyano group (nitrile) can be readily reduced to a primary amine (aminomethyl group). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or other metal hydrides. This conversion would yield 3-amino-5-(aminomethyl)picolinic acid, adding another versatile functional group for further derivatization, such as amide bond formation.
Carboxylic Acid Group Derivatizations and Esterifications
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and its derivatization is a key transformation for this compound. researchgate.net Esterification is a common and highly significant reaction for carboxylic acids. researchgate.net
One of the most effective methods for esterifying sterically hindered or sensitive carboxylic acids is the Steglich esterification. organic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgmdpi.com The reaction proceeds under mild conditions and is known to suppress side product formation, providing good yields. organic-chemistry.org This approach would be well-suited for converting this compound into its corresponding esters.
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating in excess alcohol | Simple, inexpensive reagents |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature in an inert solvent (e.g., DCM) | Mild conditions, high yields, suitable for sensitive substrates organic-chemistry.orgmdpi.com |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Formation of acyl chloride, followed by reaction with alcohol | Highly reactive intermediate, drives reaction to completion |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The reactivity is governed by stereoelectronic effects and the interplay of the functional groups.
The mechanism for nucleophilic aromatic substitution (SNAr) on the pyridine ring, as previously mentioned, generally involves a two-stage addition-elimination process via a Meisenheimer intermediate. nih.gov The rate-determining step is typically the initial nucleophilic attack that disrupts aromaticity. The stability of the Meisenheimer intermediate is key and is enhanced by electron-withdrawing groups (like -CN and -COOH) that can delocalize the negative charge through resonance.
For the oxidation of the amino group, studies on similar molecules show the reaction proceeds via a nucleophilic attack from the amine nitrogen onto the oxidant. researchgate.net The pH of the reaction medium can significantly influence the rate by affecting the protonation state of both the aminopyridine substrate and the oxidizing species. researchgate.net
Anomeric Effect Considerations in Picolinic Acid Derivative Synthesis
The anomeric effect is a stereoelectronic phenomenon, originally observed in carbohydrate chemistry, that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation over the sterically less-hindered equatorial position. wikipedia.org This effect is rationalized as a stabilizing interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.
Advanced Spectroscopic and Structural Characterization of 3 Amino 5 Cyanopicolinic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 3-Amino-5-cyanopicolinic acid would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amino and carboxylic acid groups. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) of the two aromatic protons would confirm their positions on the pyridine ring. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the six carbon atoms of the pyridine ring, the nitrile carbon (-C≡N), and the carboxylic acid carbon (-COOH) would be identified. These shifts are indicative of the electronic environment of each carbon atom.
Utilization of Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and various C-C and C-N stretching and bending vibrations within the aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry would confirm its molecular weight. High-resolution mass spectrometry could verify its elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing clues about its structure.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Precise Atomic Arrangements
A single crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. This analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state and how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data for the Hirshfeld surface analysis of this compound. This analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The methodology relies on the generation of a three-dimensional surface around a molecule, color-coded to represent the nature and proximity of atomic contacts with neighboring molecules.
The generation of a Hirshfeld surface and the subsequent detailed analysis, including the creation of 2D fingerprint plots that quantify the contribution of different types of intermolecular contacts (such as hydrogen bonds and van der Waals forces), is contingent upon the availability of a solved crystal structure. This structural data, typically obtained through single-crystal X-ray diffraction, provides the precise atomic coordinates necessary for the calculations.
Despite a thorough investigation, the crystal structure of this compound has not been reported in the accessible scientific literature or deposited in crystallographic databases. Consequently, the foundational data required to perform a Hirshfeld surface analysis for this specific compound is not available.
Therefore, it is not possible to provide a detailed discussion, data tables, or research findings related to the Hirshfeld surface analysis and intermolecular interaction mapping for this compound at this time. The generation of such an analysis awaits the successful crystallization and structural determination of this compound.
Theoretical and Computational Chemistry Investigations on 3 Amino 5 Cyanopicolinic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. DFT calculations for 3-amino-5-cyanopicolinic acid can elucidate its geometry and the distribution of electrons, which are fundamental to its chemical behavior.
Detailed research findings from DFT studies typically involve the optimization of the molecule's ground-state geometry. From this optimized structure, a variety of electronic properties are calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies that the molecule is more reactive and can be more easily excited. nih.gov For this compound, the electron-donating amino group and the electron-withdrawing cyano group are expected to significantly influence these frontier orbitals.
Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov For this molecule, the nitrogen of the pyridine (B92270) ring, the oxygen atoms of the carboxyl group, and the amino group are expected to be electron-rich, while the hydrogen atoms and the carbon of the cyano group are electron-poor. DFT calculations can also be used to predict vibrational spectra (IR and Raman), which can aid in the experimental characterization of the compound. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
| Polarizability | 15 ų | Describes the deformability of the electron cloud in an electric field. |
Molecular Modeling and Dynamics Simulations in Chemical Systems
While DFT provides a static picture of a molecule's electronic structure, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior. mdpi.com MD simulations track the movements of atoms and molecules over time, providing a view of conformational flexibility and intermolecular interactions. nih.gov
For this compound, an MD simulation would typically begin by placing the molecule in a simulated environment, such as a box of water molecules, to study its behavior in an aqueous solution. nih.gov The simulation employs a force field (e.g., AMBER, CHARMM, OPLS-AA) to define the potential energy of the system, which includes terms for bond stretching, angle bending, torsions, and non-bonded interactions. mdpi.com The system is then allowed to evolve over time according to the laws of classical mechanics.
Table 2: Typical Setup for a Molecular Dynamics Simulation
| Parameter | Description | Example Value/Setting |
| Force Field | A set of parameters to calculate the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations) |
| Solvent Model | A model to represent the solvent molecules. | TIP4P-Ew (a 4-site water model) |
| System Size | The dimensions of the simulation box containing the solute and solvent. | 50 Å x 50 Å x 50 Å |
| Equilibration Time | The simulation time required for the system to reach thermal equilibrium. | 1 nanosecond (ns) |
| Production Run | The simulation time during which data is collected for analysis. | 100 nanoseconds (ns) |
| Ensemble | The set of thermodynamic variables that are kept constant (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |
Analysis of Substituent Electronic Effects and Acidity Perturbations
The chemical properties of a picolinic acid derivative are heavily influenced by its substituents. In this compound, the amino (-NH₂) and cyano (-CN) groups have opposing electronic effects that perturb the acidity of the carboxylic acid (-COOH) group.
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Substituents that withdraw electron density from the ring stabilize the negative charge on the carboxylate, thereby increasing the acidity (i.e., lowering the pKa value). libretexts.org Conversely, electron-donating groups destabilize the carboxylate anion and decrease acidity (increase the pKa). libretexts.org
Cyano Group (-CN): The cyano group at the 5-position is a strong electron-withdrawing group due to both the inductive effect (high electronegativity of nitrogen) and the resonance effect. It effectively delocalizes the negative charge of the carboxylate, leading to a significant increase in acidity compared to unsubstituted picolinic acid.
Computational methods, particularly those combining DFT with solvent models, can accurately predict these perturbations and calculate the pKa values. nih.gov By comparing the calculated pKa of the parent picolinic acid with its substituted derivatives, the specific contribution of each group can be quantified.
Table 3: Predicted Acidity (pKa) Perturbations for Picolinic Acid Derivatives
| Compound | Substituent(s) | Expected Electronic Effect on Acidity | Predicted pKa (Illustrative) |
| Picolinic Acid | None | Baseline | 5.4 |
| 3-Aminopicolinic acid | 3-NH₂ | Decreased acidity (Resonance donation) | 5.9 |
| 5-Cyanopicolinic acid | 5-CN | Increased acidity (Inductive/Resonance withdrawal) | 3.8 |
| This compound | 3-NH₂, 5-CN | Competing effects; overall increased acidity expected due to the strong -CN group. | 4.2 |
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy changes involved. mdpi.com For this compound, this could involve studying its synthesis, potential degradation pathways, or its mechanism of action if it acts as an inhibitor or reactant in a biological system.
To elucidate a reaction mechanism, researchers first propose a plausible pathway. Then, using methods like DFT, they calculate the potential energy surface for the reaction. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. nih.gov
Table 4: Hypothetical Reaction Energy Profile for a Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials of the reaction. | 0.0 |
| Transition State 1 (TS1) | The highest energy point on the path from reactants to intermediate. | +15.2 |
| Intermediate | A metastable species formed during the reaction. | -5.7 |
| Transition State 2 (TS2) | The highest energy point on the path from intermediate to products. | +10.8 |
| Products | The final materials of the reaction. | -20.1 |
Structure-Property Relationship Studies
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its physical properties or biological activity. nih.govscispace.com These models are essential in fields like drug discovery and materials science for predicting the properties of novel compounds without the need for synthesis and testing. nih.gov
In the context of this compound, a QSAR study would begin by calculating a wide range of molecular descriptors using computational software. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Once a set of descriptors is calculated for a series of related picolinic acid derivatives with known activities (e.g., herbicidal or enzymatic inhibition), statistical methods are used to build a model that links these descriptors to the observed activity. mdpi.com This model can then be used to predict the activity of this compound and guide the design of new derivatives with improved properties. For example, a QSAR model might reveal that higher activity is correlated with a specific range of HOMO energy and a lower molecular volume.
Table 5: Common Molecular Descriptors for QSAR/SPR Studies
| Descriptor Class | Specific Descriptor | Property Represented |
| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability |
| Steric / Topological | Molecular Weight | Size of the molecule |
| Molecular Volume | Three-dimensional space occupied by the molecule | |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area, related to transport properties | |
| Hydrophobicity | LogP | Partition coefficient between octanol (B41247) and water; measure of lipophilicity |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions |
Research Applications and Functional Explorations of 3 Amino 5 Cyanopicolinic Acid
Utilization as a Versatile Chemical Building Block in Complex Organic Synthesis
3-Amino-5-cyanopicolinic acid is a strategically functionalized pyridine (B92270) derivative, positioning it as a valuable building block in the field of organic synthesis. The presence of three distinct functional groups—an amino group, a cyano group, and a carboxylic acid on a pyridine ring—offers multiple reaction sites. This trifunctional nature allows for controlled, stepwise modifications, making it a versatile precursor for constructing complex molecular architectures. Its structural motifs are found in various biologically active compounds, highlighting its importance in synthetic chemistry.
The unique arrangement of reactive groups in this compound makes it an ideal starting material for the synthesis of novel heterocyclic systems, particularly fused ring structures. The adjacent amino and cyano groups can participate in cyclization reactions to form pyridopyrimidine scaffolds, which are core structures in many pharmaceutical agents. For instance, derivatives of 2-amino-3-cyanopyridine (B104079) are known to undergo cyclocondensation reactions with reagents like formic acid or acetic anhydride (B1165640) to yield fused pyrimidine (B1678525) rings. nih.gov This reactivity is crucial for creating diverse libraries of heterocyclic compounds for biological screening. The inherent reactivity of the aminonitrile functionality allows for the construction of various fused heterocycles, which are prevalent in medicinal chemistry.
The synthesis of such heterocyclic systems is often pursued due to their significant biological potential. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and are explored for a wide range of therapeutic applications, including antimicrobial and anticancer agents. mdpi.comnih.gov The ability to use precursors like this compound to generate these complex scaffolds is a cornerstone of modern drug discovery.
Beyond the direct synthesis of heterocycles, this compound serves as a critical intermediate in multi-step synthetic pathways. Its functional groups can be sequentially modified or used to introduce other key fragments. For example, in the synthesis of complex agrochemicals, such as novel herbicides, picolinic acid derivatives are common starting points. mdpi.com The synthesis often involves protecting the amino group, performing reactions on the pyridine ring, and then deprotecting and further modifying the molecule. mdpi.com
This step-by-step approach allows chemists to build molecular complexity with high precision. The carboxylic acid can be converted to esters or amides, the amino group can be acylated or alkylated, and the cyano group can be hydrolyzed or reduced. This versatility makes the compound a valuable platform for Diversity-Oriented Synthesis (DOS), a strategy used to create libraries of structurally diverse small molecules for high-throughput screening. mdpi.comnih.gov The strategic placement of functional groups on the picolinic acid core enables the exploration of chemical space to identify new molecules with desired properties.
Contributions to Medicinal Chemistry Research and Biological Activity Profiling
The structural features of this compound and its derivatives are of significant interest in medicinal chemistry. The cyanopyridine and aminopicolinic acid motifs are present in numerous compounds investigated for therapeutic potential.
Derivatives containing the 3-aminopyridine (B143674) and cyanopyridine scaffold have been explored as inhibitors of various enzymes. For instance, novel N-amino-5-cyano-6-pyridone derivatives have shown promising activity as DNA gyrase A inhibitors, a key enzyme in bacteria, making them potential antimicrobial agents. nih.gov Similarly, derivatives of 3-quinoline carboxylic acid, a related heterocyclic structure, have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cancer. nih.gov
Molecular docking studies often reveal that the nitrogen atom of the pyridine ring and the substituents can form crucial hydrogen bonds and other interactions within the active sites of target enzymes. nih.govnih.govmdpi.com For example, cyanopyridone derivatives have been modeled to bind effectively to the ATP-binding site of VEGFR-2 kinase, an important target in cancer therapy. nih.gov These studies underscore the potential of scaffolds derived from this compound to serve as platforms for designing potent and selective enzyme inhibitors.
Table 1: Examples of Enzyme Inhibition by Related Heterocyclic Compounds
| Compound Class | Target Enzyme | Biological Activity |
|---|---|---|
| N-amino-5-cyano-6-pyridones | DNA gyrase A | Antimicrobial |
| 3-Quinoline carboxylic acids | Protein kinase CK2 | Anticancer |
| Cyanopyridone derivatives | VEGFR-2, HER-2 | Anticancer |
| 3-Amino-5-phenylpyrazoles | Tubulin | Anticancer |
The biological activity of compounds derived from aminocyanopyridine structures often translates to significant effects on cellular processes. Thieno[2,3-b]pyridines, which share the 3-amino-2-substituted pyridine core, exhibit potent anti-proliferative activity against various cancer cell lines. mdpi.com Their mechanism is thought to involve the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com
Furthermore, derivatives of 3-amino-5-phenylpyrazole have been shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov This leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells. nih.gov These findings highlight the potential for derivatives of this compound to be developed into agents that can modulate key biological pathways involved in diseases like cancer.
Table 2: Cellular Effects of Structurally Related Compounds
| Compound/Derivative | Cell Line(s) | Observed Cellular Effect |
|---|---|---|
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | MDA-MB-231, HCT116 | Anti-proliferative activity |
| 3-Amino-5-phenylpyrazole (Compound 5b) | MCF-7 | Cell cycle arrest at G2/M phase, apoptosis induction |
| Non-fused cyanopyridones (Compound 5a) | HepG2, MCF-7 | Cytotoxic activity |
Amino acids and their derivatives are fundamental building blocks in the design of modern pharmaceuticals. nih.gov The incorporation of a constrained, functionalized scaffold like this compound into a peptide or small molecule can impart favorable properties such as improved target affinity, selectivity, and metabolic stability. The rigid pyridine ring can serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement, which is crucial for effective interaction with biological targets.
The growing acceptance of peptide and peptidomimetic drugs indicates that molecules based on amino acid-like structures are highly successful in modern drug design. nih.gov As a non-proteinogenic amino acid derivative, this compound represents an attractive precursor for creating novel peptidomimetics or other complex pharmaceutical agents. Its multifunctional nature allows it to be readily incorporated into larger molecules, serving as a key component in the rational design of new therapeutic candidates. nih.gov
Development in Agrochemical Research and Related Applications
The structural backbone of this compound is closely related to the picolinic acid class of herbicides, which are a significant subclass of synthetic auxin herbicides. These herbicides are valued for their effective absorption, conductivity within the plant, and broad spectrum of weed control. Research in this area focuses on modifying the picolinic acid core to discover new herbicidal molecules with improved efficacy and selectivity.
Derivatives of aminopicolinic acid serve as crucial lead structures in the development of novel herbicides. For instance, extensive research has been conducted on 4-amino-2-picolinic acid compounds, where strategic substitution at various positions on the pyridine ring has led to the discovery of potent herbicidal activity. In one such study, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were synthesized and evaluated. mdpi.com These compounds demonstrated significant inhibitory effects on the root growth of Arabidopsis thaliana and various weeds. mdpi.com
The findings indicate that specific substitutions on the aminopicolinic acid framework can yield compounds with herbicidal activity superior to existing commercial products. For example, several synthesized compounds showed greater inhibition of Brassica napus (canola) root growth than the commercial herbicide picloram. mdpi.com Notably, at a concentration of 0.5 µmol/L, compound S202 exhibited a 78.4% inhibition of A. thaliana root growth, a stark contrast to the 33.8% inhibition shown by the new herbicidal molecule florpyrauxifen (B1531466) under the same conditions. mdpi.com Furthermore, post-emergence tests revealed that many of these compounds provided excellent control of broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L (redroot pigweed) growth. mdpi.com This line of research underscores the importance of the aminopicolinic acid scaffold as a foundational element for discovering next-generation synthetic auxin herbicides. mdpi.com
| Compound Type | Target Species | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| S-series compounds (e.g., S202) | Arabidopsis thaliana (root growth) | 0.5 µmol/L | Up to 78.4% inhibition, exceeding florpyrauxifen (33.8%) | mdpi.com |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (root growth) | 250 µM | Over 80% inhibition for 28 tested compounds | mdpi.com |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L (post-emergence) | Not specified | 100% inhibition for 10 tested compounds | mdpi.com |
Application as Biochemical Probes for Molecular Interactions
While specific applications of this compound as a biochemical probe are not extensively documented, its structural components—an aminopyridine core functionalized with a cyano group—are features found in many fluorescent molecules used for biological research. Small fluorescent molecules are essential tools for modern analytical methods in biosciences. sciforum.net Specifically, 2-amino-3-cyanopyridine derivatives are recognized for their potential as fluorescent probes due to high photostability and strong molar absorption coefficients. sciforum.net
The inherent structure of this compound suggests it may possess fluorescent properties that could be exploited for probing molecular interactions. The fluorescence of such compounds is often sensitive to the local environment, making them suitable for studying binding events with biomolecules like proteins. functmaterials.org.ua Techniques such as fluorescence quenching, where the fluorescence of a molecule is decreased upon interaction with a ligand, are powerful methods for investigating binding affinities between small molecules and proteins like human serum albumin. nih.gov
In addition to experimental approaches, computational methods such as molecular docking are valuable for exploring how molecules like this compound might interact with biological targets. mdpi.commdpi.com These simulations can predict binding modes and energies, offering insights into the structural basis of molecular recognition at the active sites of enzymes or receptors. mdpi.commdpi.com Therefore, the combination of its potential fluorescence and suitability for computational analysis makes this compound a candidate for development into a biochemical probe for studying molecular-level interactions.
Integration in Catalysis and Advanced Materials Science
The unique chemical structure of this compound, featuring multiple distinct functional groups, positions it as a valuable building block in the fields of catalysis and materials science. Its ability to coordinate with metal ions through its carboxylate, amino, and cyano moieties allows for the construction of complex, functional materials with tailored properties.
This compound is an exemplary candidate for ligand design in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the structure of its constituent metal centers and organic linkers.
The trifunctional nature of this compound offers multiple coordination sites (the nitrogen of the pyridine ring, the nitrogen of the amino group, the nitrogen of the cyano group, and the oxygens of the carboxylate group). This versatility allows it to bridge multiple metal centers in various ways, potentially leading to the formation of diverse and complex 2D or 3D network structures. The design of ligands is a key aspect of creating functional MOFs for applications in gas storage, separation, and catalysis. The physical and chemical properties of the organic linkers play a decisive role in the ultimate function of the resulting framework.
| Functional Group | Potential Role in Coordination Chemistry |
|---|---|
| Picolinic Acid (Pyridine-2-carboxylic acid) | Acts as a bidentate chelating ligand, forming stable rings with metal ions. |
| Amino Group (-NH2) | Provides an additional coordination site and can be used to functionalize the pores of a MOF. |
| Cyano Group (-C≡N) | Can coordinate to metal ions or participate in hydrogen bonding, influencing the framework's structure and properties. |
Emerging Research Areas and Future Perspectives
The future research trajectory for this compound and its derivatives appears promising across several scientific disciplines. Based on current research trends, several emerging areas can be identified.
In agrochemical science, the aminopicolinic acid scaffold will likely continue to be a focus for the rational design of new, highly selective, and potent herbicides. Future work may involve creating libraries of derivatives to further explore structure-activity relationships and identify candidates with novel modes of action or improved environmental profiles.
In materials science, the synthesis of novel MOFs and coordination polymers using this compound as a primary or secondary building block is a significant area for exploration. Research will likely focus on creating materials with tailored porosity and functionality for specific applications, such as selective carbon dioxide capture, heterogeneous catalysis, or chemical sensing. The multifunctional nature of the ligand offers a rich platform for generating structural diversity.
In the realm of biotechnology and chemical biology, the potential of this compound as a fluorescent probe warrants experimental investigation. Future studies could involve characterizing its photophysical properties and evaluating its efficacy in fluorescence-based assays for drug screening or as a label for imaging biological processes. Validating the predictions from molecular docking studies with experimental binding assays could open new avenues for its use as a tool in molecular biology.
Q & A
Basic Research: What are the optimal synthetic routes for 3-Amino-5-cyanopicolinic acid, and how can purity be validated?
Methodological Answer:
Synthetic routes should prioritize regioselective amination and cyanation at the picolinic acid scaffold. A two-step approach involving nucleophilic substitution followed by catalytic cyanation (e.g., using CuCN) is common. Post-synthesis, purity validation requires orthogonal analytical techniques:
- HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to assess chemical purity (>98%).
- LC-MS (ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1).
- ¹H/¹³C NMR to verify functional groups (e.g., NH₂ at δ 6.8–7.2 ppm, CN at δ 120–125 ppm in ¹³C).
Cross-referencing with pharmacopeial standards (if available) ensures traceability .
Basic Research: How do solvent polarity and pH affect the stability of this compound?
Methodological Answer:
Stability studies should follow ICH Q1A guidelines:
Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 3–9). Monitor degradation via HPLC at 25°C/60% RH over 14 days.
pH-Dependent Stability : Use phosphate/citrate buffers (pH 2–10) and track hydrolytic cleavage of the cyano group via UV-Vis (λ = 260–280 nm).
Kinetic Analysis : Apply Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .
Advanced Research: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
Use density functional theory (DFT) to model electronic properties:
- HOMO/LUMO Analysis : Identify electron-rich sites (e.g., amino group) for nucleophilic interactions.
- Molecular Dynamics (MD) : Simulate binding affinities with metal catalysts (e.g., Pd or Ru complexes) in solvent environments.
- Transition-State Modeling : Map energy barriers for cyano-group participation in cross-coupling reactions. Validate predictions with experimental kinetics (e.g., TOF measurements via GC-MS) .
Advanced Research: What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from tautomerism or solvent artifacts. Mitigation steps:
Variable Temperature NMR : Detect tautomeric shifts (e.g., enol-keto equilibria) between 25°C and −40°C.
Isotopic Labeling : Introduce ¹⁵N at the amino group to track resonance splitting in 2D HSQC spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
